molecular formula C9H9NO2 B1592763 5-Methoxyisoindolin-1-one CAS No. 22246-66-8

5-Methoxyisoindolin-1-one

Cat. No. B1592763
Key on ui cas rn: 22246-66-8
M. Wt: 163.17 g/mol
InChI Key: VVXUPZRABQQCKL-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

2-Bromomethyl-4-methoxy-benzoic acid methyl ester, 2% ammonia in MeOH (4 mL) and NH4OH (1.5 mL) were stirred for at 18 hours at room temperature. The reaction was partitioned between CH2Cl2 and water and the organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure to afford a white solid (151 mg). 1H NMR (300 MHz, CDCl3): δ 7.80 (d, 2H), 7.02 (dd, 1H), 6.97 (s, 1H), 4.44 (s, 2H), 3.90 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[CH2:12]Br.[NH3:15]>CO.[NH4+].[OH-]>[CH3:11][O:10][C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][CH:8]=1)[C:3](=[O:2])[NH:15][CH2:12]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OC)CBr)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 mL
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between CH2Cl2 and water
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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